

IUPAC name and synonyms for 1,3-Bis(2-chloroethyl)urea

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Compound of Interest

Compound Name: 1,3-Bis(2-chloroethyl)urea

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An In-depth Technical Guide to 1,3-Bis(2-chloroethyl)urea

This technical guide provides a comprehensive overview of **1,3-Bis(2-chloroethyl)urea**, a significant chemical intermediate in the synthesis of the chemotherapeutic agent Carmustine. The document details its chemical identity, physical properties, and key experimental protocols for its synthesis and subsequent conversion. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity

IUPAC Name: 1,3-bis(2-chloroethyl)urea[1]

Synonyms: A variety of synonyms are used to identify this compound, reflecting its role as a chemical intermediate and impurity in pharmaceutical manufacturing.



Synonym	Source
Urea, N,N'-bis(2-chloroethyl)-	[1][2]
Urea, 1,3-bis(2-chloroethyl)-	[1][2]
NSC 36198	[1][2]
Carmustine impurity A	[1]
Lomustine impurity A	[1]
BCU	
N,N'-bis-(2-Chloroethyl)urea	[1]
Carmustine Related Compound A	
PARENT UREA	[1]

Chemical and Physical Properties

The fundamental physicochemical properties of **1,3-Bis(2-chloroethyl)urea** are summarized in the table below.

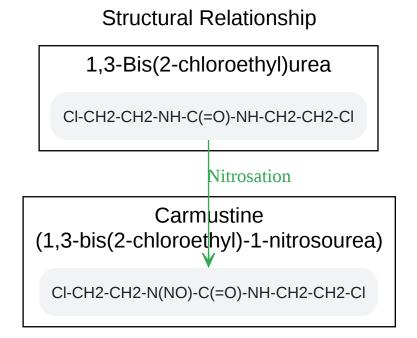
Property	Value	Source
Molecular Formula	C5H10Cl2N2O	[1][2]
Molecular Weight	185.05 g/mol	[1][2][3]
CAS Number	2214-72-4	[1][2][3]
InChI Key	VBWBRZHAGLZNST- UHFFFAOYSA-N	[1][3]
SMILES	C(CCI)NC(=O)NCCCI	[1]
Appearance	Neat	[2]
Stability	Hygroscopic, Unstable in Solution	[2]



Role in Drug Development

1,3-Bis(2-chloroethyl)urea is primarily significant as a direct precursor in the synthesis of Carmustine (BCNU), a nitrosourea-based alkylating agent used in cancer chemotherapy.[3] The nitrosation of **1,3-Bis(2-chloroethyl)urea** introduces a nitroso (-NO) group, which is crucial for the cytotoxic activity of Carmustine.[3] While Carmustine is a potent anticancer agent, **1,3-Bis(2-chloroethyl)urea** itself is reported to lack antileukemic activity.[3]

The structural relationship between **1,3-Bis(2-chloroethyl)urea** and Carmustine is illustrated in the diagram below.



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Caption: Conversion of 1,3-Bis(2-chloroethyl)urea to Carmustine.

Experimental Protocols

Detailed methodologies for the synthesis of **1,3-Bis(2-chloroethyl)urea** and its subsequent conversion to Carmustine are crucial for drug development and manufacturing.

Synthesis of 1,3-Bis(2-chloroethyl)urea



An improved and safer process for preparing **1,3-Bis(2-chloroethyl)urea** avoids the use of hazardous reagents like phosgene.[4] One such method involves the reaction of 2-chloroethanamine hydrochloride with **1,1'-carbonyldiimidazole** (CDI).[4][5]

Protocol:

- Reaction Setup: Add 1,1'-carbonyldiimidazole (CDI) to a mixture of 2-chloroethanamine hydrochloride in tetrahydrofuran (THF) at a suitable temperature.[5]
- Reaction: Stir the reaction mixture at a controlled temperature.[5]
- Solvent Removal: Once the reaction is complete, distill off the solvent.[5]
- Workup: Add water to the residue obtained after solvent removal.
- Isolation: Filter the precipitated solid, wash it with a suitable solvent like isopropanol, and dry to obtain 1,3-Bis(2-chloroethyl)urea.[5]

Synthesis of Carmustine from 1,3-Bis(2-chloroethyl)urea

The conversion of **1,3-Bis(2-chloroethyl)urea** to Carmustine is achieved through nitrosation.

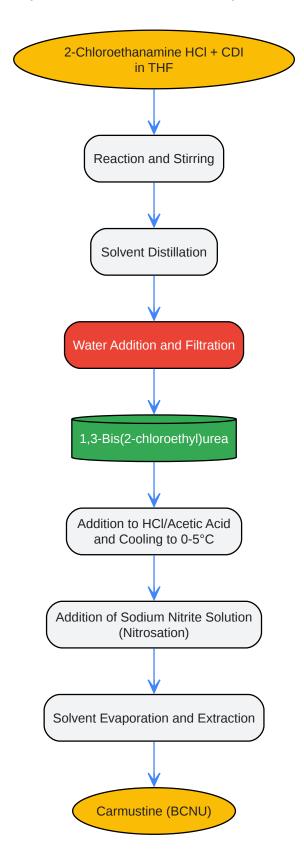
Protocol:

- Reaction Mixture: Add 1,3-Bis(2-chloroethyl)urea to a mixture of dilute hydrochloric acid and acetic acid at room temperature (25-30°C).[5]
- Cooling: Cool the reaction mixture to 0-5°C and stir for one hour.
- Nitrosation: To this cooled mixture, add a solution of sodium nitrite.[4] In a specific example, a suspension of 1.11 mmol of 1,3-bis(2-chloroethyl)urea in 8 ml of methylene dichloride at -10°C was saturated with dinitrogen trioxide.[6]
- Reaction Progression: The heterogeneous mixture will gradually change to a homogeneous solution.[6]
- Isolation and Purification: Evaporate the methylene dichloride. The residue can then be extracted with hexane. Evaporation of the hexane yields crude Carmustine.[6] Further



purification can be achieved using column chromatography on silica gel.[6]

The general workflow for the synthesis of Carmustine is depicted below.





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Caption: Synthesis workflow of Carmustine.

Conclusion

1,3-Bis(2-chloroethyl)urea is a key intermediate in the synthesis of the important anticancer drug Carmustine. Understanding its chemical properties and the experimental protocols for its synthesis and derivatization is essential for professionals in the pharmaceutical industry. The methodologies presented provide a foundation for the production and study of this and related compounds.

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